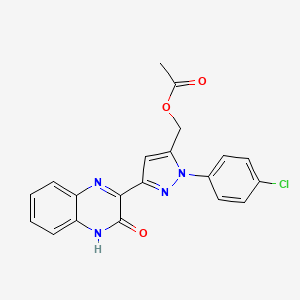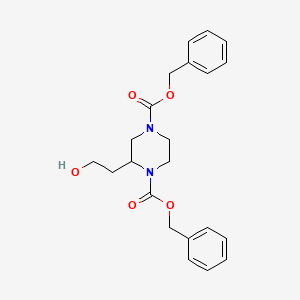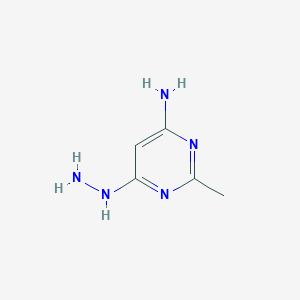![molecular formula C7H8N2O B13093801 2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine CAS No. 36267-74-0](/img/structure/B13093801.png)
2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine is a heterocyclic compound with a fused ring structure that includes both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminofuran with a suitable aldehyde or ketone, followed by cyclization to form the fused ring structure. The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the furan or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the furan or pyrimidine rings .
Scientific Research Applications
2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with receptors to exert its effects. The pathways involved can include signal transduction mechanisms, such as the activation or inhibition of kinase pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine: Similar in structure but contains a thiophene ring instead of a furan ring.
2-Methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine: Contains a pyrrole ring instead of a furan ring.
Uniqueness
2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs.
Properties
CAS No. |
36267-74-0 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-methyl-5,7-dihydrofuro[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H8N2O/c1-5-8-2-6-3-10-4-7(6)9-5/h2H,3-4H2,1H3 |
InChI Key |
GGERCBXPDBFBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2COCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)



![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)

![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)
![5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)


